![molecular formula C15H18N4S B1439431 4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine CAS No. 1177338-14-5](/img/structure/B1439431.png)
4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine
Overview
Description
4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C15H18N4S. It is characterized by the presence of an imidazole ring and a benzothiazole moiety, which are known for their significant roles in various biological and chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine typically involves the condensation of 3-(1H-imidazol-1-yl)propan-1-amine with 4-ethyl-1,3-benzothiazol-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The imidazole and benzothiazole rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the imidazole or benzothiazole rings .
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds containing benzothiazole and imidazole moieties exhibit significant antimicrobial properties. In particular, derivatives of benzothiazole have been tested against various bacterial strains and fungi, demonstrating promising results in inhibiting growth and viability . The compound has been evaluated for its potential as an antimicrobial agent, with studies indicating effective inhibition against specific pathogens.
Anticancer Potential
The anticancer activity of compounds similar to 4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine has been explored in several studies. For instance, derivatives containing benzothiazole have shown efficacy against human colorectal carcinoma cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival .
Neuroprotective Effects
Given the structural similarities with other neuroprotective agents, there is ongoing research into the potential of this compound to act as a multi-target-directed ligand for neurodegenerative diseases. Preliminary studies suggest that it may inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative processes .
Case Studies
Mechanism of Action
The mechanism of action of 4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The benzothiazole moiety can interact with various biological targets, leading to diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine
- 3-(1H-imidazol-1-yl)propan-1-amine
- 4-ethyl-1,3-benzothiazol-2-amine
Uniqueness
This compound is unique due to the combination of the imidazole and benzothiazole rings, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .
Biological Activity
4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine is a compound that has gained attention due to its potential biological activities. This article delves into its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H18N4S
- Molecular Weight : 286.40 g/mol
- CAS Number : 1177338-14-5
Biological Activity Overview
The compound exhibits a variety of biological activities, which can be categorized into several key areas:
1. Anticonvulsant Activity
Research indicates that derivatives of benzothiazole, including compounds similar to this compound, demonstrate anticonvulsant properties. A study evaluating various benzothiazole derivatives revealed significant activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, suggesting efficacy in seizure models without notable neurotoxicity .
2. Anticancer Properties
The compound's structural features suggest potential anticancer activity. In vitro studies have shown that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines. Notably, compounds with similar structures have been tested against human colon (HCT116), breast (MCF-7), and glioblastoma (U87 MG) cell lines, revealing promising antiproliferative effects .
3. Antimicrobial Activity
Compounds containing the benzothiazole moiety are known for their antimicrobial properties. Studies have demonstrated that related compounds exhibit activity against a range of bacteria and fungi, indicating that this compound may also possess similar effects .
The biological activities of benzothiazole derivatives are often attributed to their ability to interact with various biological targets:
- Inhibition of Enzymes : Some studies suggest that these compounds may act as enzyme inhibitors, affecting pathways critical for cell proliferation and survival.
- Receptor Modulation : The imidazole ring in the structure may facilitate interactions with specific receptors involved in neurotransmission and cellular signaling.
Case Studies and Research Findings
Properties
IUPAC Name |
4-ethyl-N-(3-imidazol-1-ylpropyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4S/c1-2-12-5-3-6-13-14(12)18-15(20-13)17-7-4-9-19-10-8-16-11-19/h3,5-6,8,10-11H,2,4,7,9H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPHLSGMMOKZNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NCCCN3C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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